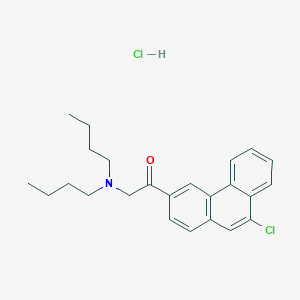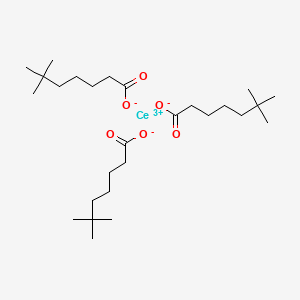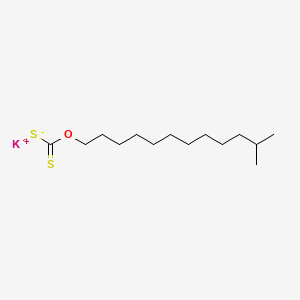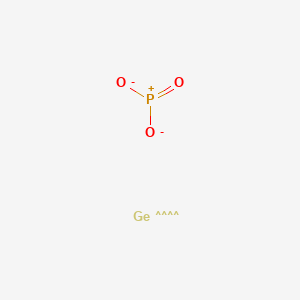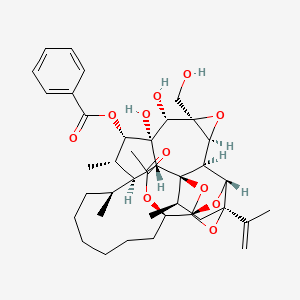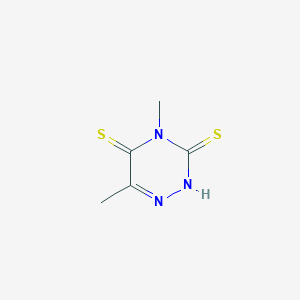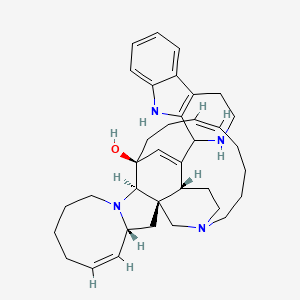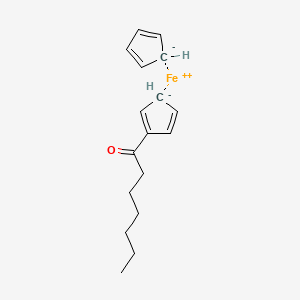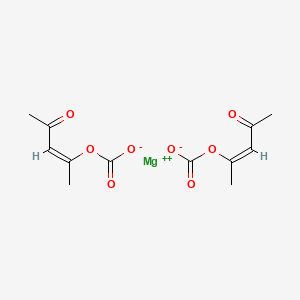
3,6,10-Trimethylundecan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,10-Trimethylundecan-2-ol is an organic compound with the molecular formula C14H30O. It is a branched-chain alcohol that is part of the larger class of aliphatic alcohols. This compound is notable for its unique structure, which includes three methyl groups attached to an undecane chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,10-Trimethylundecan-2-ol typically involves the alkylation of an appropriate precursor. One common method is the Grignard reaction, where a Grignard reagent is reacted with a suitable aldehyde or ketone to form the desired alcohol. For instance, the reaction of 3,6,10-Trimethylundecanal with a Grignard reagent like methylmagnesium bromide can yield this compound.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone or aldehyde. This process is typically carried out under high pressure and temperature conditions using catalysts such as palladium on carbon (Pd/C) or Raney nickel.
化学反应分析
Types of Reactions
3,6,10-Trimethylundecan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: 3,6,10-Trimethylundecan-2-one or 3,6,10-Trimethylundecanal.
Reduction: 3,6,10-Trimethylundecane.
Substitution: 3,6,10-Trimethylundecyl chloride or bromide.
科学研究应用
3,6,10-Trimethylundecan-2-ol has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzymatic reactions.
Industry: It is used in the production of fragrances and flavors due to its unique odor profile.
作用机制
The mechanism of action of 3,6,10-Trimethylundecan-2-ol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and function.
相似化合物的比较
Similar Compounds
2,6,10-Trimethylundecane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,6,10-Trimethyltridecane: A longer chain analog with similar properties but different physical characteristics.
2,6,10-Trimethyltridecan-2-ol: Another alcohol with a similar structure but different chain length.
Uniqueness
3,6,10-Trimethylundecan-2-ol is unique due to its specific branching and the presence of the hydroxyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and interactions.
属性
CAS 编号 |
94021-94-0 |
|---|---|
分子式 |
C14H30O |
分子量 |
214.39 g/mol |
IUPAC 名称 |
3,6,10-trimethylundecan-2-ol |
InChI |
InChI=1S/C14H30O/c1-11(2)7-6-8-12(3)9-10-13(4)14(5)15/h11-15H,6-10H2,1-5H3 |
InChI 键 |
QGAYNYYCZIZJCS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)CCC(C)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



